Cas no 1291869-44-7 ({[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate)

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a specialized organic compound featuring a thiophene carboxylate backbone linked to a carbamoyl methyl group with a substituted phenyl moiety. Its structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthetic pathways. The presence of both aromatic and heterocyclic components enhances its reactivity, enabling selective modifications for targeted molecular designs. The compound's stability and solubility profile make it suitable for controlled reactions in organic synthesis. Its precise functional group arrangement may contribute to binding affinity in bioactive molecules, underscoring its value in research and development contexts. Proper handling and storage are recommended to maintain integrity.
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate structure
1291869-44-7 structure
Product name:{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
CAS No:1291869-44-7
MF:C17H19NO3S
Molecular Weight:317.402663469315
CID:5322848

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-{[1-(4-methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate
    • [2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
    • STL099927
    • 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-methylthiophene-2-carboxylate
    • {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
    • インチ: 1S/C17H19NO3S/c1-11-4-6-14(7-5-11)13(3)18-15(19)10-21-17(20)16-12(2)8-9-22-16/h4-9,13H,10H2,1-3H3,(H,18,19)
    • InChIKey: XCMQGRXOIUMEKI-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(=O)OCC(NC(C)C1C=CC(C)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 393
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 83.6

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
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F6609-3985-2mg
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
1291869-44-7
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$59.0 2023-09-07
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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$109.0 2023-09-07
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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Life Chemicals
F6609-3985-5μmol
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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F6609-3985-10μmol
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate 関連文献

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylateに関する追加情報

Comprehensive Overview of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate (CAS No. 1291869-44-7)

The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate (CAS No. 1291869-44-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a carbamoyl moiety, a methylthiophene ring, and a carboxylate ester. These features make it a subject of interest in pharmaceutical research, agrochemical development, and material science. The presence of both aromatic and heterocyclic components contributes to its potential applications in drug design, particularly in targeting enzyme inhibition or receptor modulation.

In recent years, the demand for thiophene-based derivatives has surged due to their versatility in medicinal chemistry. Researchers are actively exploring compounds like 1291869-44-7 for their bioactive properties. For instance, methylthiophene scaffolds are known to exhibit antimicrobial and anti-inflammatory effects, aligning with current trends in combating antibiotic resistance. This compound’s carbamoyl group further enhances its ability to interact with biological targets, making it a candidate for novel therapeutic agents.

From a synthetic perspective, {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate exemplifies modern organic synthesis techniques. Its preparation likely involves multi-step reactions, such as esterification and amide coupling, which are widely discussed in academic and industrial forums. The compound’s CAS No. 1291869-44-7 serves as a critical identifier for researchers seeking purity standards or regulatory compliance data, a common query among chemists and procurement specialists.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling of organic esters and heterocyclic compounds is emphasized in lab protocols. This aligns with growing user searches for "green chemistry alternatives" and "sustainable synthesis methods." The compound’s stability under various conditions is another area of interest, particularly for industrial-scale applications where shelf-life and degradation pathways are scrutinized.

In material science, the 3-methylthiophene-2-carboxylate segment offers potential for polymer and coating technologies. Its conjugated system could contribute to conductive or photoactive materials, a hot topic in renewable energy research. Users frequently search for "thiophene derivatives in electronics," underscoring the crossover potential of this compound beyond traditional chemistry sectors.

Analytical characterization of 1291869-44-7 typically involves advanced techniques like NMR, HPLC, and mass spectrometry, addressing another common user query: "how to validate compound purity." The 4-methylphenyl substituent’s distinct spectroscopic signatures facilitate structural confirmation, a detail often sought by analytical chemists.

Market-wise, the compound’s niche applications translate to tailored supply chains. Suppliers highlighting high-purity 1291869-44-7 cater to pharmaceutical R&D, while bulk availability questions reflect industrial interest. SEO-optimized terms like "buy [1-(4-methylphenyl)ethyl]carbamoyl derivatives" or "CAS 1291869-44-7 suppliers" mirror real-world procurement patterns.

Future directions for {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate may include computational modeling to predict its interactions or derivatization studies to expand its utility. Such prospects resonate with trending searches on "AI in drug discovery" and "molecular docking," positioning this compound at the intersection of chemistry and digital innovation.

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